2-(Ethanesulfonyl)-5-nitropyridine 2-(Ethanesulfonyl)-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 767355-69-1
VCID: VC7297917
InChI: InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3
SMILES: CCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.21

2-(Ethanesulfonyl)-5-nitropyridine

CAS No.: 767355-69-1

Cat. No.: VC7297917

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.21

* For research use only. Not for human or veterinary use.

2-(Ethanesulfonyl)-5-nitropyridine - 767355-69-1

CAS No. 767355-69-1
Molecular Formula C7H8N2O4S
Molecular Weight 216.21
IUPAC Name 2-ethylsulfonyl-5-nitropyridine
Standard InChI InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3
Standard InChI Key MIZVABBXVWQIQM-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]

Chemical and Structural Properties

Molecular Characteristics

2-(Ethanesulfonyl)-5-nitropyridine belongs to the pyridine derivative family, characterized by its planar aromatic ring system. The ethanesulfonyl group (SO2C2H5-\text{SO}_2\text{C}_2\text{H}_5) at position 2 and the nitro group (NO2-\text{NO}_2) at position 5 introduce significant electronic effects, including electron-withdrawing properties that influence reactivity and intermolecular interactions. Key structural data include:

PropertyValue
CAS Number767355-69-1
Molecular FormulaC7H8N2O4S\text{C}_7\text{H}_8\text{N}_2\text{O}_4\text{S}
Molecular Weight216.21 g/mol
IUPAC Name2-Ethylsulfonyl-5-nitropyridine
SMILESCCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]
InChI KeyMIZVABBXVWQIQM-UHFFFAOYSA-N

The nitro group’s strong electron-withdrawing nature polarizes the pyridine ring, enhancing susceptibility to nucleophilic attack at meta and para positions relative to the nitro substituent.

Synthesis and Manufacturing

Existing Synthetic Routes

  • Nitration of Pyridine Derivatives: As demonstrated in the synthesis of 2-hydroxy-5-nitropyridine (CN112745259A), nitration of 2-substituted pyridines using concentrated nitric acid in sulfuric acid at controlled temperatures (40–50°C) could be adapted .

  • Sulfonation Strategies: Introduction of the ethanesulfonyl group may involve sulfonation of a pre-nitrated pyridine intermediate. For example, reacting 5-nitropyridine-2-thiol with ethylsulfonyl chloride under basic conditions could yield the target compound .

Challenges in Scalability

Industrial-scale production faces hurdles such as:

  • Waste Management: Nitration and sulfonation reactions generate acidic wastewater, necessitating neutralization and filtration steps .

  • Isomer Separation: Competitive substitution at adjacent pyridine positions may require chromatographic purification, increasing costs.

Reactivity and Functional Group Transformations

Nitro Group Reactivity

The nitro group undergoes reduction to an amine (NH2-\text{NH}_2) under catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) or via stoichiometric reductants like SnCl2\text{SnCl}_2. This transformation is critical for generating pharmacologically active amines.

Sulfonyl Group Behavior

The ethanesulfonyl moiety is hydrolytically stable under neutral conditions but may cleave in strongly acidic or basic environments. For instance, refluxing with concentrated HCl\text{HCl} could yield 5-nitropyridin-2-ol and ethanesulfonic acid.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to minimize waste and improve yields.

  • Biological Screening: Evaluate antimicrobial and antiparasitic activity in vitro.

  • Structural Modifications: Explore substituent effects on solubility and reactivity.

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